Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate

Chiral building block Asymmetric synthesis Stereochemical SAR

Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate (CAS 1427024-19-8) is a tetra-substituted 5-aminopyrazole-3-carboxylate ester bearing a chiral sec-butyl substituent at N1, a chlorine atom at C4, an amino group at C5, and an ethyl ester at C3. With a molecular formula of C₁₀H₁₆ClN₃O₂ and a molecular weight of 245.70 g/mol, this compound belongs to a broadly explored class of aminopyrazole scaffolds implicated in kinase inhibition, anti-inflammatory, antimicrobial, and agrochemical applications.

Molecular Formula C10H16ClN3O2
Molecular Weight 245.70 g/mol
Cat. No. B7951020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate
Molecular FormulaC10H16ClN3O2
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=C(C(=N1)C(=O)OCC)Cl)N
InChIInChI=1S/C10H16ClN3O2/c1-4-6(3)14-9(12)7(11)8(13-14)10(15)16-5-2/h6H,4-5,12H2,1-3H3
InChIKeyOVVMOXIPAILYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate: Structural and Physicochemical Baseline for Procurement Evaluation


Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate (CAS 1427024-19-8) is a tetra-substituted 5-aminopyrazole-3-carboxylate ester bearing a chiral sec-butyl substituent at N1, a chlorine atom at C4, an amino group at C5, and an ethyl ester at C3 [1]. With a molecular formula of C₁₀H₁₆ClN₃O₂ and a molecular weight of 245.70 g/mol, this compound belongs to a broadly explored class of aminopyrazole scaffolds implicated in kinase inhibition, anti-inflammatory, antimicrobial, and agrochemical applications [2][3]. Its computed XLogP3 of 2.3, topological polar surface area (TPSA) of 70.1 Ų, and five rotatable bonds position it as a moderately lipophilic, hydrogen-bond-capable building block suitable for further derivatization [1]. The compound is commercially available at ≥98% purity from multiple suppliers, with ambient storage conditions, making it logistically practical for research procurement .

Why Generic N1-Alkyl Substitution Fails for Ethyl 5-Amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate


Within the 5-amino-4-chloro-pyrazole-3-carboxylate series, the N1 alkyl substituent is not a passive spectator; it directly modulates lipophilicity (XLogP3), conformational flexibility (rotatable bond count), and—critically for the sec-butyl case—introduces a stereogenic center absent in the isobutyl, tert-butyl, ethyl, and methyl congeners [1][2]. The sec-butyl group (butan-2-yl) confers a chiral tertiary carbon at the point of attachment to the pyrazole ring, creating two enantiomeric forms. This is structurally and functionally distinct from the constitutionally isomeric but achiral isobutyl (2-methylpropyl) and the bulkier, rotationally restricted tert-butyl analogs [2]. Generic interchanging of N1-alkyl variants without accounting for these stereochemical and physicochemical differences can yield divergent biological target engagement, altered metabolic stability, and unpredictable SAR outcomes in lead optimization campaigns [1][3]. The evidence detailed in Section 3 quantifies these differentiating parameters.

Quantitative Differentiation Evidence for Ethyl 5-Amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate Versus Closest Analogs


Chiral Center at N1: sec-Butyl Enantiomeric Potential vs. Achiral Isobutyl and tert-Butyl Analogs

The target compound bears a sec-butyl (butan-2-yl) substituent at N1, which contains a chiral sp³ carbon at the point of pyrazole ring attachment [1]. By contrast, the isobutyl (2-methylpropyl) analog (CAS 1427010-63-6) and the tert-butyl analog (CAS 1427012-80-3) are both achiral at the N1 substituent, as isobutyl lacks a stereocenter and tert-butyl is a symmetric quaternary carbon [2][3]. The sec-butyl group enables isolation or enrichment of single enantiomers, providing a dimension of stereochemical SAR exploration that is structurally impossible with the isomeric isobutyl or tert-butyl congeners.

Chiral building block Asymmetric synthesis Stereochemical SAR

Computed Lipophilicity (XLogP3): sec-Butyl vs. tert-Butyl Differentiation

Computed XLogP3 values from PubChem reveal that the sec-butyl substituted target compound (XLogP3 = 2.3) is 0.3 log units more lipophilic than the tert-butyl analog (XLogP3 = 2.0) [1][2]. The isobutyl analog shares the same XLogP3 of 2.3 as the target, as both are constitutional isomers with identical atom composition but different branching topology [3]. This 0.3 log unit difference between sec-butyl and tert-butyl translates to an approximately twofold difference in predicted octanol-water partition coefficient, potentially affecting membrane permeability and non-specific protein binding.

Lipophilicity Drug-likeness Membrane permeability

Rotatable Bond Count: Conformational Flexibility Differentiates sec-Butyl from tert-Butyl

The target sec-butyl compound possesses five rotatable bonds, compared to four for the tert-butyl analog [1][2]. The additional rotatable bond arises from the sec-butyl side chain (C–C bond between the chiral center and the terminal methyl), which is absent in the symmetrically branched tert-butyl group. The isobutyl analog also has five rotatable bonds [3]. Greater conformational flexibility can influence binding entropy, with potential implications for target engagement kinetics and selectivity profiles.

Conformational flexibility Molecular docking Entropic penalty

Molecular Weight Scaling with N1 Alkyl Chain Length: sec-Butyl vs. Ethyl and Methyl Analogs

The molecular weight of the sec-butyl target compound (245.70 g/mol) is incrementally higher than the ethyl analog (217.65 g/mol) and the methyl analog (203.62 g/mol), following the expected mass increase per methylene unit [1]. For procurement decisions, this means the sec-butyl variant provides greater steric bulk and lipophilicity at N1 without crossing the typical 500 Da 'rule of five' threshold, positioning it as a fragment-elaboration intermediate of moderate size suitable for lead optimization.

Molecular weight Physicochemical property scaling Lead-likeness

Halogen at C4: Chlorine vs. Bromine in the sec-Butyl Series

The target compound carries a chlorine at C4 (atomic weight 35.45; van der Waals radius ~1.75 Å), whereas the corresponding bromo analog (CAS 1427013-82-8) has bromine at the same position (atomic weight 79.90; vdW radius ~1.85 Å) [1]. The C4 halogen serves as a synthetic handle for nucleophilic aromatic substitution or cross-coupling reactions, and the choice between chlorine and bromine affects both reactivity (bromine is a better leaving group) and the steric/electronic environment of the pyrazole core. The molecular weight shifts from 245.70 (Cl) to approximately 290.16 (Br) .

Halogen bonding Reactivity Synthetic handle

Class-Level Angiotensin II Antagonism: Aminopyrazole Scaffold with N1-Alkyl Substitution Demonstrated in Patent Literature

Patent DE69013607T2 discloses pyrazole derivatives of the general formula where R is an alkyl group (including sec-butyl as a representative embodiment) and D is alkoxy, hydroxyl, halogen, or amino, demonstrating strong antagonistic actions on angiotensin II and blood pressure-lowering effects in vivo [1]. While the patent does not isolate the specific sec-butyl/chloro/amino/ethyl ester combination, it establishes that N1-alkyl-5-amino-pyrazole-3-carboxylates with halogen substitution at C4 are pharmacologically active as angiotensin II receptor antagonists. Quantitative in vivo blood pressure reduction data are reported for the exemplified compounds as a class, providing a mechanistic rationale for procuring this specific substitution pattern.

Angiotensin II antagonist Cardiovascular GPCR

Prioritized Application Scenarios for Ethyl 5-Amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate Based on Differentiating Evidence


Chiral Building Block for Asymmetric Synthesis of Pyrazole-Containing Therapeutics

The sec-butyl group at N1 introduces a stereogenic center directly attached to the pyrazole ring, a feature absent in the isobutyl, tert-butyl, ethyl, and methyl analogs [1]. This makes the compound a unique starting material for the synthesis of enantiomerically enriched or diastereomerically pure pyrazole derivatives, where the chiral N1 substituent can influence the stereochemical outcome of subsequent transformations or the binding orientation at biological targets. Procurement of this specific sec-butyl variant is mandatory for any stereochemical SAR campaign within the 5-amino-4-chloro-pyrazole-3-carboxylate series.

Lead Optimization Scaffold with Tunable Lipophilicity for Kinase Inhibitor Programs

With a computed XLogP3 of 2.3, the target compound offers higher predicted lipophilicity than the tert-butyl analog (XLogP3 = 2.0) while maintaining identical molecular weight and TPSA [2]. This lipophilicity difference of 0.3 log units (~twofold in partition coefficient) can be exploited to fine-tune membrane permeability and non-specific binding in kinase inhibitor lead optimization. The 5-amino-4-chloro-pyrazole-3-carboxylate core is a recognized pharmacophore in kinase inhibition, as documented in the medicinal chemistry literature on aminopyrazoles [3].

Synthetic Intermediate for Angiotensin II Receptor Antagonist Development

Patent DE69013607T2 explicitly claims N1-alkyl-5-amino-pyrazole derivatives with halogen and amino substitution as angiotensin II antagonists with blood pressure-lowering efficacy [4]. The target compound, bearing the N1-sec-butyl, C4-Cl, C5-NH₂, and C3-COOEt substitution pattern, falls squarely within the claimed general formula. The ethyl ester can be hydrolyzed to the carboxylic acid for further amide coupling, making this compound a versatile advanced intermediate for cardiovascular drug discovery programs targeting the angiotensin II receptor.

C4 Chlorine as a Synthetic Handle for Diversification via Nucleophilic Substitution or Cross-Coupling

The chlorine atom at C4 provides a reactive site for nucleophilic aromatic substitution (SₙAr) or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without the enhanced lability of the bromo analog . For research groups building compound libraries from a common pyrazole core, the chloro variant offers a balance of synthetic accessibility and stability, with lower molecular weight (245.70 vs. ~290.16 g/mol for bromo) that is advantageous for maintaining lead-likeness in downstream products.

Quote Request

Request a Quote for Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.